1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine
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Overview
Description
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is a complex organic compound that features a unique structure combining an oxadiazole ring, a pyridine ring, and a methanamine group
Preparation Methods
The synthesis of 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the methoxymethyl and pyridinyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine include other oxadiazole derivatives and pyridine-containing compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
- SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-METHOXY-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) PYRIDIN-3-YL)CYCLOPROPANESULFONAMIDE
- A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methyl-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C11H14N4O2/c1-12-10(8-3-5-13-6-4-8)11-14-9(7-16-2)17-15-11/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
JTAHWOREBANTOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=NC=C1)C2=NOC(=N2)COC |
Origin of Product |
United States |
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